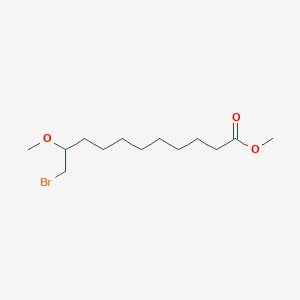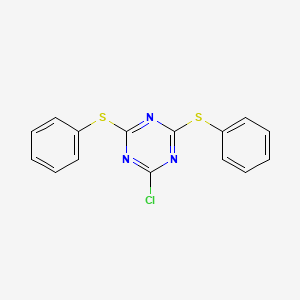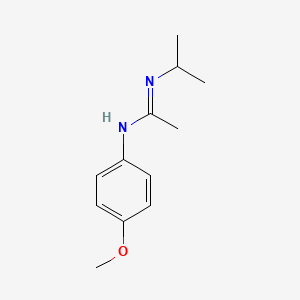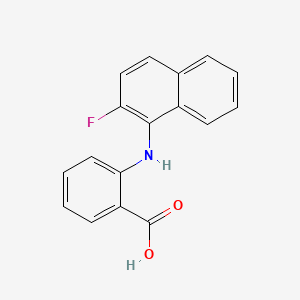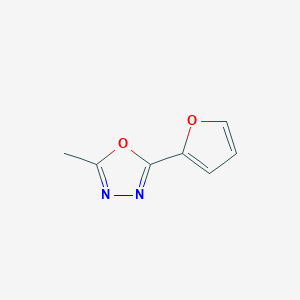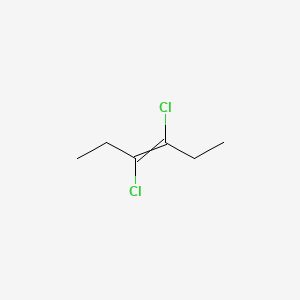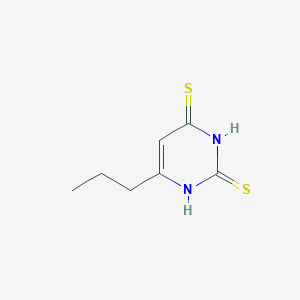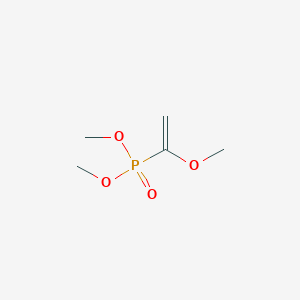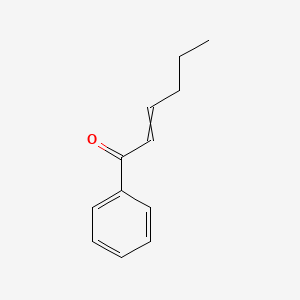
1-Phenyl-2-hexen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-hexen-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with hexanal in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate β-hydroxy ketone, which then undergoes dehydration to yield the enone.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 1-Phenyl-2-hexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields the corresponding alcohol.
Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles add to the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted enones or alcohols, depending on the nucleophile used.
科学研究应用
1-Phenyl-2-hexen-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1-Phenyl-2-hexen-1-one involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting cellular pathways.
相似化合物的比较
1-Phenyl-2-hexen-1-one can be compared with other enones such as:
1-Phenyl-1-buten-3-one: Similar structure but with a shorter carbon chain.
1-Phenyl-2-buten-1-one: Similar structure but with a different position of the double bond.
1-Phenyl-2-penten-1-one: Similar structure but with a different length of the carbon chain.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of the double bond, which can influence its reactivity and the types of reactions it undergoes.
属性
CAS 编号 |
42925-43-9 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
1-phenylhex-2-en-1-one |
InChI |
InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4-10H,2-3H2,1H3 |
InChI 键 |
OKSZEVRIKYIDHI-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CC(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,11-Dihydro-1H-benzo[a]fluorene](/img/structure/B14658590.png)
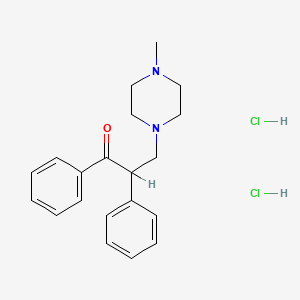
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-](/img/structure/B14658599.png)
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
